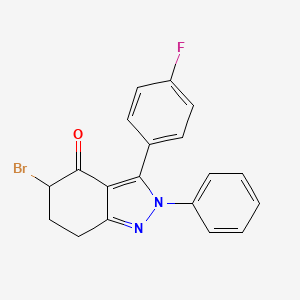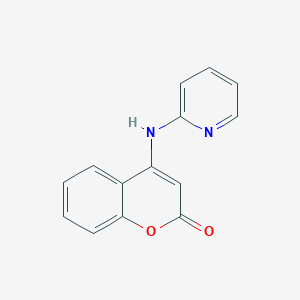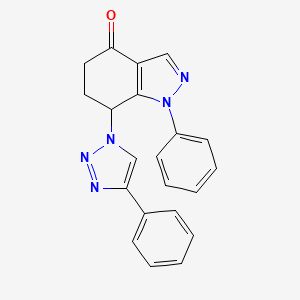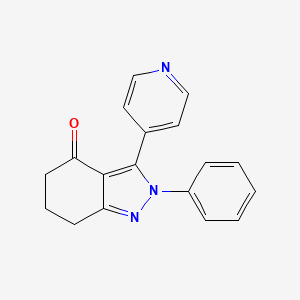![molecular formula C16H9F3N2O2 B8142645 2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B8142645.png)
2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]indene-1,3-dione” is a chemical entity listed in various chemical databases
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chemical compounds typically involves a series of chemical reactions that convert starting materials into the desired product. These reactions are carried out under specific conditions such as temperature, pressure, and the presence of catalysts. The exact synthetic route for “2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]indene-1,3-dione” would depend on its chemical structure and functional groups.
Industrial Production Methods
In an industrial setting, the production of chemical compounds is scaled up from laboratory methods. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production also considers factors such as the availability of raw materials, safety, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or an increase in oxidation state.
Reduction: The gain of electrons or a decrease in oxidation state.
Substitution: The replacement of one atom or group of atoms with another.
Addition: The addition of atoms or groups of atoms to a molecule.
Elimination: The removal of atoms or groups of atoms from a molecule.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the functional groups present in the compound. For example, oxidation reactions might use reagents like potassium permanganate or chromium trioxide, while reduction reactions might use reagents like lithium aluminum hydride or hydrogen gas.
Major Products Formed
The products formed from these reactions depend on the nature of the starting compound and the reaction conditions. For example, oxidation of an alcohol might produce an aldehyde or a carboxylic acid, while reduction of a ketone might produce a secondary alcohol.
Applications De Recherche Scientifique
Chemical compounds are used in a wide range of scientific research applications, including:
Chemistry: Studying the properties and reactions of the compound.
Biology: Investigating the compound’s effects on biological systems.
Medicine: Developing new drugs or therapies based on the compound’s activity.
Industry: Using the compound in manufacturing processes or as a raw material for other products.
Mécanisme D'action
The mechanism of action of a chemical compound refers to the specific biochemical interaction through which it produces its effects. This often involves binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The exact mechanism of action for “2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]indene-1,3-dione” would depend on its chemical structure and the biological systems it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chemical compounds can be compared based on their structural similarity and functional groups. Similar compounds might have similar properties and applications, but there can also be significant differences that make each compound unique.
Uniqueness
The uniqueness of a compound like “2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]indene-1,3-dione” would be determined by its specific chemical structure and properties. This could include factors such as its reactivity, stability, and biological activity.
Propriétés
IUPAC Name |
2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O2/c17-16(18,19)9-5-6-13(20-7-9)21-8-12-14(22)10-3-1-2-4-11(10)15(12)23/h1-8H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCVUZWSEINGEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=NC=C(C=C3)C(F)(F)F)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=NC=C(C=C3)C(F)(F)F)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Phenyl-6,6-dimethyl-7-[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole-1-yl]-4,5,6,7-tetrahydro-1H-indazole-4-one](/img/structure/B8142566.png)
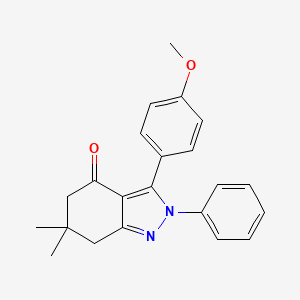
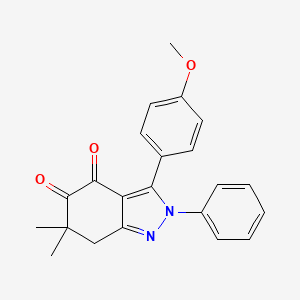
![2-[[2-(4-methoxyphenyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B8142587.png)

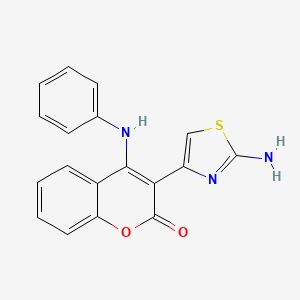
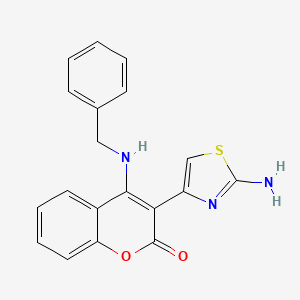
![2-chloro-N-[3-(2-chloroacetyl)-2-oxochromen-4-yl]-N-phenylacetamide](/img/structure/B8142621.png)
![(3E)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione](/img/structure/B8142632.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]indene-1,3-dione](/img/structure/B8142639.png)
